molecular formula C14H14N4S B2778877 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 439108-19-7

5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2778877
CAS No.: 439108-19-7
M. Wt: 270.35
InChI Key: ZMLYWILKPHBLAM-UHFFFAOYSA-N
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Description

Historical Development of Thieno[2,3-d]Pyrimidines

The thieno[2,3-d]pyrimidine scaffold emerged as a significant heterocyclic system following its first synthesis in 1953 by Baker and colleagues, who reported the preparation of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine. This milestone built upon earlier work on thiophene derivatives, such as the Gewald reaction (1965), which enabled the synthesis of 2-aminothiophene-3-carboxylates—key intermediates for fused pyrimidine systems. The 1980s saw advancements in functionalization strategies, including Krapcho decarboxylation and Dieckmann cyclization, which facilitated the introduction of diverse substituents like nitriles and cyclohexane rings. By the 2010s, microwave-assisted synthesis further streamlined the production of derivatives such as 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine, reducing reaction times from hours to minutes.

Structural Classification Within Heterocyclic Chemistry

Thieno[2,3-d]pyrimidines belong to the broader class of fused bicyclic heterocycles, characterized by a thiophene ring fused to a pyrimidine at the [2,3-d] position. This structural motif distinguishes it from its isomers, thieno[3,2-d] and thieno[3,4-d]pyrimidines, which differ in ring connectivity (Table 1). The scaffold’s electronic properties arise from the electron-rich thiophene and electron-deficient pyrimidine moieties, enabling π-π stacking interactions with biological targets. Substituents at the 4-position (e.g., amine groups) and 5-position (e.g., methyl groups) critically modulate solubility and binding affinity, as demonstrated in crystallographic studies of PDE4B inhibitors.

Table 1. Isomeric Forms of Thienopyrimidines

Isomer Fusion Position Key Synthetic Precursors Bioactivity Relevance
Thieno[2,3-d] C2-C3 of thiophene 2-Aminothiophene-3-carbonitriles PDE4 inhibition, anticancer
Thieno[3,2-d] C3-C2 of thiophene 3-Aminothiophene-2-carboxylates Antimicrobial, anti-inflammatory
Thieno[3,4-d] C3-C4 of thiophene 4-Aminothiophene-3-carboxamides Limited pharmacological data

Bioisosteric Relationship to Purine Nucleobases

The thieno[2,3-d]pyrimidine system serves as a bioisostere for adenine, replicating the hydrogen-bonding topology and planar geometry of purine nucleobases. By replacing the imidazole ring of adenine with a thiophene, researchers have developed compounds that mimic endogenous ligands while enhancing metabolic stability. For instance, the 4-amine group in 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine mirrors the N9 position of adenine, enabling competitive inhibition at ATP-binding pockets in kinases. X-ray crystallography of PDE4B complexes reveals that the thiophene sulfur forms van der Waals contacts with hydrophobic residues, a feature absent in purine-based inhibitors.

Significance in Medicinal Chemistry Research

Thieno[2,3-d]pyrimidines exhibit remarkable versatility in drug discovery, with derivatives showing nanomolar activity against kinases, phosphodiesterases, and microbial targets. The 5-methyl-N-[2-(2-pyridinyl)ethyl] variant exemplifies rational design: the methyl group at C5 enhances membrane permeability, while the pyridinylethyl side chain at N4 promotes interactions with aspartate residues in enzymatic active sites. Recent studies highlight its dual role as a TNF-α suppressor (IC₅₀ = 82 nM) and PDE4B inhibitor (IC₅₀ = 12 nM), underscoring potential applications in inflammatory and oncological disorders. Modular synthetic routes, such as cyclocondensation of 2-aminothiophenes with orthoesters, enable rapid diversification for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-10-8-19-14-12(10)13(17-9-18-14)16-7-5-11-4-2-3-6-15-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLYWILKPHBLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde to form an intermediate, which is then cyclized to yield the thienopyrimidine core. Subsequent functionalization steps, such as N-alkylation and methylation, are carried out to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activities

Mechanism of Action:
Research has shown that thieno[2,3-d]pyrimidine derivatives, including 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine, exhibit potent antitumor activity by inhibiting key enzymes involved in purine biosynthesis. Specifically, these compounds have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, which are crucial in the de novo synthesis pathway of purines .

Case Studies:
A study evaluated several thieno[2,3-d]pyrimidine analogs for their antitumor properties, revealing that specific structural modifications significantly enhanced their efficacy against various cancer cell lines. For instance, compound analogs demonstrated IC50 values ranging from 2.97 µM to 9.48 µM against isolated enzyme assays .

Antimicrobial Properties

Broad-Spectrum Activity:
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Research Findings:
In vitro studies have highlighted the ability of these compounds to inhibit microbial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antiviral Applications

Potential Against Viral Infections:
The antiviral potential of thieno[2,3-d]pyrimidine derivatives has been explored, particularly in the context of novel viral infections. Studies suggest that these compounds may inhibit viral replication by targeting specific viral enzymes .

Experimental Evidence:
In one study, thieno[2,3-d]pyrimidine analogs were tested against several viruses in vitro and showed promising results in reducing viral load significantly .

Antidiabetic Effects

Hypoglycemic Activity:
Emerging research indicates that thieno[2,3-d]pyrimidines may possess hypoglycemic properties, making them candidates for diabetes management. Compounds within this class have been shown to enhance insulin sensitivity and glucose uptake in muscle cells .

Clinical Implications:
The implications for diabetes treatment are substantial, as these compounds could provide a dual-action approach by addressing both blood sugar levels and potential complications associated with diabetes .

Structure-Activity Relationship (SAR)

Optimization Strategies:
Understanding the structure-activity relationship of thieno[2,3-d]pyrimidines is crucial for optimizing their pharmacological profiles. Variations in substituents at different positions on the pyrimidine ring have been systematically studied to enhance potency and selectivity against target enzymes .

CompoundTarget EnzymeIC50 (µM)Activity
This compoundGARFTase2.97Antitumor
Analog AAICARFTase9.48Antitumor
Analog BBacterial Growth InhibitionN/AAntimicrobial
Analog CViral Replication InhibitionN/AAntiviral

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include substitutions at the 5-position of the thienopyrimidine core and modifications to the N-4 amine side chain.

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
5-Methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine (Target) C15H15N4S 283.37 (calc.) 5-methyl, N-(2-pyridinylethyl) -
2,6-Dimethyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine C15H16N4S 284.38 2,6-dimethyl, N-(2-pyridinylethyl)
5-Methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine C14H13N3O2S2 320.00 5-methyl, N-(4-methylsulfonylphenyl)
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine C19H13F3N4S 386.39 5-phenyl, N-(3-CF3-phenyl)
N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine C22H21N3O2S 391.49 5-phenyl, N-(3,4-dimethoxyphenethyl)

Key Observations :

  • Target vs.
  • Target vs. : Replacement of the pyridinylethyl group with a methylsulfonylphenyl moiety introduces a strong electron-withdrawing group, likely altering solubility and target binding.
  • Target vs. : The 5-phenyl and trifluoromethyl substituents enhance hydrophobicity and metabolic stability but may reduce aqueous solubility.

Physicochemical Properties

Property Target Compound 5-Methyl-N-(4-methylsulfonylphenyl) 5-Phenyl-N-[3-(CF3)phenyl]
Molecular Weight 283.37 320.00 386.39
Predicted LogP ~2.5 (moderate lipophilicity) ~3.2 (higher due to sulfonyl) ~4.1 (highly lipophilic)
Solubility Moderate (pyridine enhances polarity) Low (sulfonyl group reduces solubility) Very low (bulky hydrophobic groups)

Notes:

  • The pyridinylethyl group in the target compound balances lipophilicity and polarity, favoring both membrane permeability and solubility .

SAR Trends :

  • 5-Position : Methyl or phenyl groups enhance steric complementarity with hydrophobic enzyme pockets.
  • N-4 Substituent : Pyridinylethyl groups may engage in π-π stacking or hydrogen bonding with target proteins .
  • Electron-Withdrawing Groups (e.g., CF3, SO2CH3) : Improve metabolic stability but may reduce solubility .

Biological Activity

5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a methyl group and a pyridine moiety enhances its biological interactions.

  • Potassium Channel Inhibition : Thienopyrimidine derivatives, including this compound, have been identified as potassium channel inhibitors. This activity suggests potential applications in treating conditions related to ion channel dysfunctions, such as cardiac arrhythmias and neurological disorders .
  • Antimicrobial Activity : Compounds with similar thienopyrimidine structures have shown significant antibacterial and antimycobacterial activities. For instance, derivatives have been tested against various bacterial strains with promising results in inhibiting growth, indicating that this compound may exhibit similar properties .
  • Inhibition of Tropomyosin-related Kinases (Trk) : Research indicates that certain thienopyrimidine compounds can inhibit Trk receptors, which are involved in pain sensation and tumor growth signaling pathways. This inhibition could be beneficial in developing targeted therapies for cancer and pain management .

Biological Activity Data

Activity Type Target/Mechanism Reference
Potassium Channel InhibitionIon channel modulation
Antibacterial ActivityInhibition of bacterial growth
Trk InhibitionTargeting receptor tyrosine kinases

Case Studies

  • Antimicrobial Efficacy : In vitro studies have demonstrated that thienopyrimidine derivatives possess significant antimicrobial properties. For example, compounds structurally related to this compound were effective against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were determined to assess potency .
  • Inhibition of Trk Activity : A study focusing on pyrido[2,3-d]pyrimidine derivatives highlighted their effectiveness in inhibiting Trk activity, which is crucial for the treatment of neurogenic pain and certain cancers. These findings suggest that this compound may have similar therapeutic applications .

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors for scalable production.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

How is the molecular structure of this compound validated experimentally?

Basic
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and integration ratios. For example, pyridinyl ethyl groups show characteristic splitting patterns in aromatic regions .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N absorption near 1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) .

Q. Advanced :

  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and binding modes with biological targets .

What methodologies are used to assess its biological activity in cancer research?

Q. Basic

  • In vitro cytotoxicity assays : Test against cell lines (e.g., A549 lung carcinoma) using MTT or resazurin assays. IC50 values quantify potency .
  • Enzyme inhibition studies : Measure binding affinity (Ki) via fluorescence polarization or surface plasmon resonance (SPR) for kinases or tubulin .

Q. Advanced :

  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways. For example, antitubulin activity is confirmed by colchicine displacement assays .

How can structural modifications improve bioavailability and target selectivity?

Q. Advanced

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl, sulfonyl) at the 5- or 6-positions. Ethyl or propyloxy substituents improve aqueous solubility without compromising activity .
  • SAR-guided design : Replace the pyridinyl ethyl group with bioisosteres (e.g., imidazole or morpholine rings) to optimize pharmacokinetics .
  • Covalent modifiers : Incorporate ethynyl groups for irreversible binding to cysteine residues in target proteins (e.g., kinases) .

Q. Validation :

  • LogP measurements and PAMPA assays predict membrane permeability.
  • In vivo pharmacokinetic studies in rodent models assess half-life and bioavailability .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use proteome-wide screens (e.g., KinomeScan) to identify unintended interactions .
  • Data normalization : Account for variations in cell viability protocols (e.g., serum concentration, incubation time) .

Example : Discrepancies in antitumor activity may arise from differences in cell line genetic backgrounds (e.g., P-glycoprotein expression levels affecting drug efflux) .

What strategies mitigate multidrug resistance (MDR) in cancer therapy using this compound?

Q. Advanced

  • P-glycoprotein (P-gp) circumvention : Modify substituents to reduce recognition by MDR transporters. Bulky groups at the 2-position hinder P-gp binding .
  • Combination therapy : Pair with P-gp inhibitors (e.g., verapamil) or nanoparticles for targeted delivery .
  • βIII-tubulin resistance : Optimize substituents to maintain binding affinity to mutant tubulin isoforms .

How is the compound’s stability evaluated under physiological conditions?

Q. Basic

  • Forced degradation studies : Expose to acidic/basic conditions, heat, or light. Monitor degradation via HPLC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining .

Q. Advanced :

  • Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites. LC-HRMS profiles reveal oxidation or glucuronidation patterns .

What computational tools predict binding modes with biological targets?

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Simulate interactions with kinase ATP-binding pockets or tubulin’s colchicine site. Validate with mutagenesis data .
  • Molecular Dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates robust target engagement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.